molecular formula C25H26N2O B11028824 (6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone

(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone

Cat. No.: B11028824
M. Wt: 370.5 g/mol
InChI Key: JYNYCJSGXBNGFT-UHFFFAOYSA-N
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Description

6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is a complex organic compound with a quinoline backbone This compound is notable for its unique structural features, which include an amino group, multiple methyl groups, and a phenyl group

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

(6-amino-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)-phenylmethanone

InChI

InChI=1S/C25H26N2O/c1-24(2)17-25(3,19-12-8-5-9-13-19)21-16-20(26)14-15-22(21)27(24)23(28)18-10-6-4-7-11-18/h4-16H,17,26H2,1-3H3

InChI Key

JYNYCJSGXBNGFT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N)(C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations, often incorporating green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool for organic chemists .

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These activities can include antimicrobial, antiviral, and anticancer properties, making it a compound of interest for drug discovery and development .

Medicine

In medicine, the compound and its derivatives are investigated for their therapeutic potential. Their ability to interact with specific biological targets makes them candidates for developing new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-AMINO-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE lies in its combination of functional groups and structural features.

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